

Spectroscopic and Synthetic Profile of Methyl 2-cyano-5-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-cyano-5-methoxybenzoate*

Cat. No.: *B156419*

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This technical guide provides an in-depth overview of the spectroscopic properties and synthetic protocol for **Methyl 2-cyano-5-methoxybenzoate**, a key intermediate in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **Methyl 2-cyano-5-methoxybenzoate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.72	d, J=8.8 Hz	1H	Aromatic CH
7.61	d, J=1.6 Hz	1H	Aromatic CH
7.12-7.15	m	1H	Aromatic CH
4.00	s	3H	Methoxy (-OCH ₃)
3.92	s	3H	Ester Methyl (-COOCH ₃)

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: Infrared (IR) Spectroscopy

Peak Position (cm ⁻¹)	Assignment
~2225	Cyano group (C≡N) stretch

Note: This is a predicted value.

Table 3: Mass Spectrometry

Molecular Formula	Molecular Weight
C ₁₀ H ₉ NO ₃	191.18 g/mol

Further fragmentation data is not currently available in the public domain.

Experimental Protocols

Synthesis of Methyl 2-cyano-5-methoxybenzoate

A detailed protocol for the synthesis of **Methyl 2-cyano-5-methoxybenzoate** has been reported.^[1] The synthesis involves the cyanation of a brominated precursor.

Materials:

- Methyl 2-bromo-5-methoxybenzoate
- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF)

Procedure:

- Methyl 2-bromo-5-methoxybenzoate is dissolved in N,N-Dimethylformamide.[\[1\]](#)
- Copper(I) cyanide is added to the solution.[\[1\]](#)
- The reaction mixture is heated to 140°C for one hour.[\[1\]](#)
- Upon completion, the reaction is cooled to room temperature.[\[1\]](#)
- The mixture is then diluted with water and extracted with ethyl acetate.[\[1\]](#)
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[\[1\]](#)
- The crude product is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure **Methyl 2-cyano-5-methoxybenzoate**.[\[1\]](#)

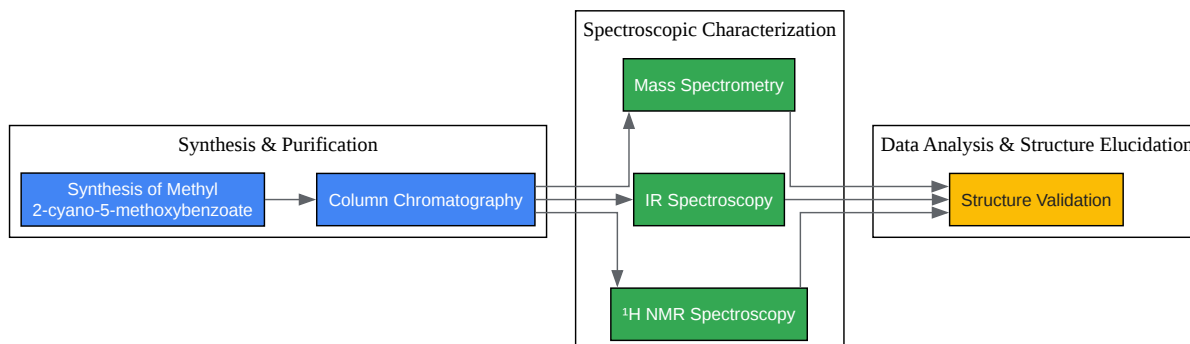
Spectroscopic Analysis

The characterization of the synthesized compound was performed using the following instrumentation:

- ¹H NMR: A Bruker AV-400 spectrometer was used to record the proton NMR spectrum.[\[1\]](#)
Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[1\]](#)

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis of the spectroscopic data obtained for **Methyl 2-cyano-5-methoxybenzoate**.



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Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

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References

- 1. jocpr.com [jocpr.com]
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